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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 4-hydroxyquinoline-3-carboxylate is a versatile heterocyclic compound with significant

applications in medicinal chemistry and drug development. It serves as a crucial intermediate in

the synthesis of various bioactive molecules, including anti-inflammatory, antimicrobial, and

anticancer agents.[1] Accurate and thorough characterization of this compound is paramount to

ensure its purity, identity, and suitability for downstream applications. These application notes

provide a comprehensive overview of the key analytical techniques and detailed protocols for

the characterization of Ethyl 4-hydroxyquinoline-3-carboxylate.

Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 4-hydroxyquinoline-3-carboxylate
is presented in the table below. This information is critical for selecting appropriate analytical

methods and solvents.
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Property Value Reference

Molecular Formula C₁₂H₁₁NO₃ [2][3]

Molecular Weight 217.22 g/mol [2][3]

Appearance
White to light yellow or light

orange powder/crystal
[4]

Melting Point 271 °C [4]

Boiling Point 334.9 ± 22.0 °C (Predicted) [4]

CAS Number 26892-90-0 [3][5][6]

Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of Ethyl 4-
hydroxyquinoline-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the

molecule by providing information about the chemical environment of hydrogen (¹H) and

carbon (¹³C) atoms.

3.1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of a related compound, Ethyl-4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-

1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, shows characteristic peaks for the ethyl group (a

triplet and a quartet), aromatic protons, and other specific protons in the quinoline ring system.

[7] While the exact chemical shifts for the title compound may vary, the expected multiplicities

and integration values provide a valuable reference.

Table 1: Representative ¹H NMR Data for a Substituted Ethyl 4-hydroxyquinoline-3-
carboxylate Derivative[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/220876
https://staigent.com/product/4-hydroxyquinoline-3-carboxylic-acid-ethyl-ester/
https://pubchem.ncbi.nlm.nih.gov/compound/220876
https://staigent.com/product/4-hydroxyquinoline-3-carboxylic-acid-ethyl-ester/
https://chemdad.com/index.php?c=article&id=22794
https://chemdad.com/index.php?c=article&id=22794
https://chemdad.com/index.php?c=article&id=22794
https://staigent.com/product/4-hydroxyquinoline-3-carboxylic-acid-ethyl-ester/
https://www.fishersci.ca/shop/products/ethyl-4-hydroxyquinoline-3-carboxylate-tci-america-2/p-7129357
https://www.spectrumchemical.com/cas/26892-90-0/
https://www.benchchem.com/product/b372582?utm_src=pdf-body
https://www.benchchem.com/product/b372582?utm_src=pdf-body
https://www.rsc.org/suppdata/c7/nj/c7nj00063d/c7nj00063d1.pdf
https://www.benchchem.com/product/b372582?utm_src=pdf-body
https://www.benchchem.com/product/b372582?utm_src=pdf-body
https://www.rsc.org/suppdata/c7/nj/c7nj00063d/c7nj00063d1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.15 Triplet 3H -CH₂CH₃

3.99 Quartet 2H -CH₂CH₃

6.57 - 7.21 Multiplet/Doublet 4H Aromatic Protons

8.99 Singlet 1H NH or OH

9.06 Singlet 1H NH or OH

3.1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Representative ¹³C NMR Data for a Substituted Ethyl 4-hydroxyquinoline-3-
carboxylate Derivative[7]

Chemical Shift (δ) ppm Assignment

14.6 -CH₂CH₃

59.4 -CH₂CH₃

104.6 - 155.7 Aromatic and Quinoline Ring Carbons

167.5 Ester Carbonyl Carbon (C=O)

194.8 Ketone Carbonyl Carbon (C=O)

3.1.3. Experimental Protocol for NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Ethyl 4-hydroxyquinoline-3-carboxylate in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the

sample is fully dissolved.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum (e.g., using a broadband decoupled pulse

sequence).

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) using appropriate software. Reference the spectra to the residual

solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for Ethyl 4-hydroxyquinoline-3-carboxylate

Wavenumber (cm⁻¹) Functional Group

3300 - 3500 O-H stretch (hydroxyl group)

2850 - 3000 C-H stretch (aliphatic and aromatic)

~1700 C=O stretch (ester carbonyl)

~1650 C=O stretch (keto form of 4-hydroxyquinoline)

1500 - 1600 C=C stretch (aromatic ring)

1000 - 1300 C-O stretch (ester and ether linkages)

3.2.1. Experimental Protocol for IR Spectroscopy (ATR Method)
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to generate the final IR spectrum.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and is particularly useful for conjugated systems like the quinoline ring.

3.3.1. Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of Ethyl 4-hydroxyquinoline-3-carboxylate
in a suitable UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in

the range of 1-10 µg/mL.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank.

Fill a second quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-400 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
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Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of Ethyl 4-
hydroxyquinoline-3-carboxylate and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a

mixture.

4.1.1. Experimental Protocol for HPLC

Sample Preparation: Prepare a standard solution of Ethyl 4-hydroxyquinoline-3-
carboxylate of known concentration in the mobile phase. Prepare the sample for analysis by

dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

Instrumentation: A standard HPLC system with a UV detector is suitable.

Chromatographic Conditions (Typical):

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1%

formic acid), run in isocratic or gradient mode. The exact ratio should be optimized to

achieve good separation.

Flow Rate: 1.0 mL/min.

Injection Volume: 10-20 µL.

Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., the

λmax).

Data Analysis: The purity of the sample can be determined by the area percentage of the

main peak. Quantification can be performed by creating a calibration curve from the standard

solutions.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its identity.

Table 4: Predicted m/z Values for Ethyl 4-hydroxyquinoline-3-carboxylate Adducts[8]

Adduct m/z

[M+H]⁺ 218.08118

[M+Na]⁺ 240.06312

[M-H]⁻ 216.06662

5.1. Experimental Protocol for Mass Spectrometry (LC-MS)

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the

ionization source (e.g., methanol or acetonitrile).

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an

electrospray ionization (ESI) source is commonly used.

LC Conditions: Use HPLC conditions similar to those described above to introduce the

sample into the mass spectrometer.

MS Conditions:

Ionization Mode: ESI positive or negative mode.

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-

500).

Data Analysis: Identify the molecular ion peak and compare it with the calculated molecular

weight. The fragmentation pattern can provide further structural confirmation.

Visual Workflows and Relationships
Experimental Workflow for Characterization
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Caption: General experimental workflow for the synthesis and characterization of a chemical

compound.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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